6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

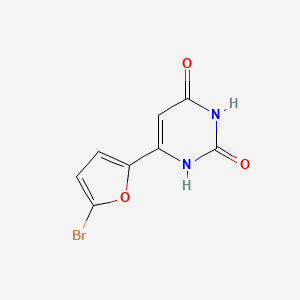

6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound characterized by its bromine-substituted furan ring attached to a pyrimidinedione core

Mécanisme D'action

Target of action

The primary target of 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is dye-sensitized solar cells (DSSCs). It acts as a sensitizer and co-sensitizer for these cells .

Mode of action

The compound interacts with its targets by anchoring to the surface of the DSSCs. This interaction enhances the light-harvesting capacity of the cells .

Biochemical pathways

It is known that the compound plays a role in the sensitization and co-sensitization process of dsscs .

Pharmacokinetics

Its impact on the bioavailability of the compound in the context of dsscs is evident in its role as a sensitizer and co-sensitizer .

Result of action

The action of this compound results in enhanced performance of DSSCs. Specifically, it leads to higher photocurrent and photovoltage than the standard N-719 dye, generating a power conversion efficiency (PCE) of 9.97% .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Furan Derivative Synthesis: The starting material, 5-bromofuran-2-carbaldehyde, is synthesized through bromination of furan.

Condensation Reaction: The furan derivative undergoes a condensation reaction with urea or thiourea to form the pyrimidinedione core.

Purification: The resulting compound is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow reactions and automated purification systems are employed to ensure efficiency and consistency.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Derivatives with different substituents at the bromine position.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, benzopyrimido-pyrrolo derivatives have shown potential as inhibitors of cystic fibrosis transmembrane conductance regulator (CFTR) channels, which are implicated in various cancers . The structural modifications involving the bromofuran moiety enhance metabolic stability and potency, suggesting that this compound could be explored as a lead compound for developing new anticancer therapies.

Antimicrobial Properties

The compound's structural analogs have demonstrated antimicrobial activity against various pathogens. The presence of the furan ring enhances the interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents. Further studies are needed to elucidate the specific mechanisms behind these antimicrobial effects.

Cosmetic Applications

In cosmetic formulation research, compounds with similar structures are being investigated for their ability to enhance skin penetration and bioavailability of active ingredients. Their incorporation into topical formulations may improve efficacy and stability . The unique properties of this compound could be leveraged for developing innovative cosmetic products focused on skin health.

Case Study 1: Anticancer Screening

A study evaluated several derivatives of pyrimidine compounds for their efficacy against cancer cell lines. The results indicated that modifications at specific positions significantly affected cytotoxicity. Compounds featuring the bromofuran moiety were particularly effective against breast cancer cells, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on testing structural analogs of this compound against common bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on this compound's structure.

Comparaison Avec Des Composés Similaires

6-(5-bromofuran-2-yl)pyrimidin-4-amine: Similar structure but with an amine group instead of the dione.

1-(5-bromofuran-2-yl)ethanone: Contains a bromine-substituted furan ring but lacks the pyrimidinedione core.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in advancing scientific knowledge and technological development.

Activité Biologique

Anticancer Potential

Research indicates that compounds structurally related to 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit various biological activities, including anticancer properties. For instance, similar pyrimidine derivatives have shown cytotoxic effects against different cancer cell lines. A study highlighted the synthesis of benzopyrimido-pyrrolo compounds that demonstrated significant inhibition of CFTR chloride conductance in vitro, suggesting a possible pathway for cancer treatment through ion channel modulation .

Antimicrobial Effects

Furan-containing compounds have been noted for their antimicrobial properties. While direct studies on this compound are scarce, the presence of the furan ring in related compounds suggests potential activity against various pathogens. For example, certain furan derivatives have exhibited antibacterial and antifungal activities, indicating that this compound may warrant further investigation in this area .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The bromine substitution at the 5-position of the furan ring has been shown to improve metabolic stability and potency in similar compounds. This suggests that modifications to the furan or pyrimidine portions could lead to enhanced biological effects .

Case Studies

- Cytotoxicity Assays : In research involving pyrimidine derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from low micromolar to nanomolar concentrations. This highlights the potential for further development as an anticancer agent.

- Antimicrobial Screening : A series of furan-based compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications in the furan ring significantly influenced the antimicrobial potency, suggesting that this compound could exhibit similar properties.

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors under controlled conditions. The unique electronic distribution due to the combination of the electron-rich furan and electron-deficient pyrimidine rings enhances its reactivity and stability.

Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

6-(5-bromofuran-2-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKWAUQRFXUWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.